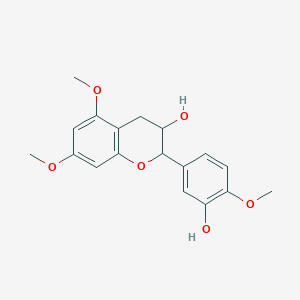

5,7,4'-三-O-甲基儿茶素

描述

Synthesis Analysis

The synthesis of complex organic and organometallic compounds involves multi-step chemical reactions, often starting from simpler molecules. For example, the synthesis of triazole derivatives can be achieved through the reaction of hydrazones with aliphatic amines under oxidative conditions, highlighting the diversity of synthetic methods available for constructing heterocyclic compounds (Chen et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, is vital for determining the arrangement of atoms within a compound. For instance, the study of organometallic complexes reveals their geometry and coordination environment, which are essential for understanding their reactivity and properties (Xu et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving catechins and related compounds can include oxidation, reduction, and complexation with metals. The reactivity of these compounds is often influenced by their molecular structure and the presence of functional groups. Studies on similar compounds, such as triazoles, provide insights into their potential reactivity and chemical properties (Brantley et al., 2012).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystallinity, are determined by its molecular structure. For example, modifications in the molecular structure can significantly affect the compound's melting point and stability, as seen in studies on substituted metal chelates (Sapochak et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and ability to undergo specific reactions, are crucial for understanding the behavior of catechins and their derivatives. Investigations into organometallic compounds and heterocyclic derivatives provide a foundation for understanding the chemical behavior of complex molecules (Dolzhenko et al., 2008).

科学研究应用

原花青素中的合成和氧化形成: Achilonu、Bonnet 和 Van der Westhuizen (2008) 的一项研究描述了一种有效的四-O-甲基-3-氧代儿茶素与四-O-甲基儿茶素氧化缩合的方法。此过程提供了 3-氧代儿茶素(4-8)-儿茶素的酚类全-O-甲基醚,从而可以获取原花青素 B-3 类似物 (Achilonu、Bonnet 和 Van der Westhuizen,2008).

电致发光中的甲基取代: Sapochak 等人 (2001) 研究了金属 (III) 三(n-甲基-8-喹啉醇ato) 螯合物中甲基取代对电致发光器件性能的材料性质的影响。他们的研究表明甲基化如何影响光致发光和热性能,这在有机发光器件的背景下很重要 (Sapochak 等人,2001).

食品和模型系统中的定量分析: Lang、Mueller 和 Hofmann (2006) 开发了一种稳定的同位素稀释分析方法,结合液相色谱-串联质谱,用于定量分析食品和模型系统中的二羟基苯和三羟基苯。此方法允许在咖啡饮料等复杂基质中进行定量分析,表明这些化合物在食品科学中的相关性 (Lang、Mueller 和 Hofmann,2006).

酶促褐变中的抑制作用: Richard 及其同事 (1991) 探讨了半胱氨酸作为酶促褐变抑制剂的作用,重点关注 4-甲基儿茶酚等化合物。他们开发了一种半胱氨酸加成化合物制备和纯化的方法,该方法在食品加工和保鲜中具有重要意义 (Richard 等人,1991).

电子转移和自由基稳定性: Carilla 等人 (1994) 合成了三(2,4,6-三氯苯基)碳正离子六氯锑酸盐及其衍生物,并对其进行了分析,提供了对这些自由基的稳定性和 EPR 光谱的见解。此类研究对于理解有机自由基在各种化学过程中的行为至关重要 (Carilla 等人,1994).

缓蚀吸附研究: Bentiss 等人 (2007) 研究了使用 4H-三唑衍生物对盐酸溶液中的低碳钢进行腐蚀和溶解保护。他们的研究有助于理解这些化合物如何用作工业应用中的缓蚀剂 (Bentiss 等人,2007).

作用机制

Target of Action

5,7,4’-Tri-O-methylcatechin is a flavonoid compound found in the wood of Acacia catechu . The primary targets of this compound are bacterial species, namely Bacillus subtilis, Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus . These bacteria are known to cause various infections in humans, making them important targets for antimicrobial drugs.

Mode of Action

The compound interacts with its bacterial targets through a process known as molecular docking . This interaction disrupts the normal functioning of the bacteria, leading to their eventual death. The exact changes that occur within the bacteria due to this interaction are still under investigation.

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the bacteria, disrupting their growth and reproduction

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 5,7,4’-Tri-O-methylcatechin have been studied in silico . These studies suggest that the compound has good bioavailability, making it a promising candidate for drug development.

Result of Action

The primary result of 5,7,4’-Tri-O-methylcatechin’s action is the death of the targeted bacteria . This leads to a reduction in the bacterial population, helping to control the infection. The compound has demonstrated strong antimicrobial activity against Bacillus subtilis, comparable to the standard drug ampicillin .

未来方向

A recent study has shown that 5,7,4’-Tri-O-methylcatechin demonstrated potential as an antimicrobial drug candidate when molecular docking was performed against target proteins from Bacillus subtilis as well as the pathogenic species, Bacillus anthracis . Future research will involve in vivo experiments to confirm these findings .

属性

IUPAC Name |

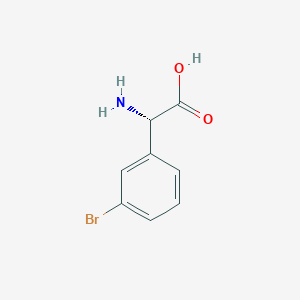

2-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-21-11-7-16(23-3)12-9-14(20)18(24-17(12)8-11)10-4-5-15(22-2)13(19)6-10/h4-8,14,18-20H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBCDLSKTYUDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,3'-Dihydroxy-4',5,7-trimethoxyflavan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

105330-59-4 | |

| Record name | 3,3'-Dihydroxy-4',5,7-trimethoxyflavan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | 3,3'-Dihydroxy-4',5,7-trimethoxyflavan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: The study mentions identifying phytochemicals using high-resolution liquid chromatography and mass spectrometry. Could these techniques be used to identify and quantify 5,7,4'-Tri-O-methylcatechin in plant extracts?

A1: Yes, high-resolution liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical technique widely used for identifying and quantifying specific compounds within complex mixtures, such as plant extracts []. If 5,7,4'-Tri-O-methylcatechin is present in a sample, HPLC-MS could potentially be used for its detection and quantification, provided appropriate standards and method validation are performed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)